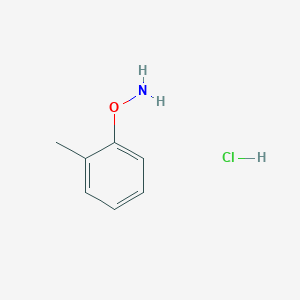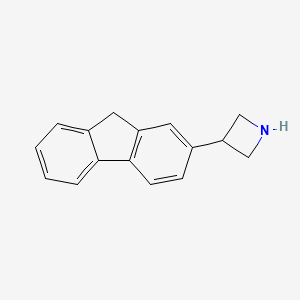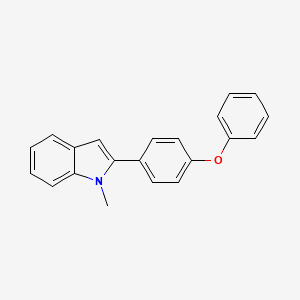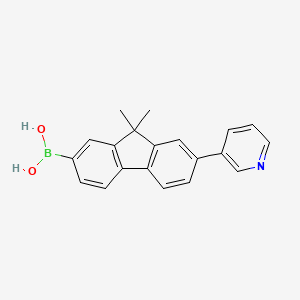
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a fluorene backbone with a pyridyl substituent and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts alkylation or other aromatic substitution reactions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Boronic Acid Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, specialized catalysts, and continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridyl group or other functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
科学的研究の応用
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes or sensors due to its fluorene backbone.
Medicine: It may serve as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in other applications would vary based on the context.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-boronic Acid: Lacks the pyridyl group, making it less versatile in certain reactions.
7-(3-Pyridyl)-9H-fluorene-2-boronic Acid: Lacks the dimethyl groups, which may affect its reactivity and stability.
9,9-Dimethyl-7-(4-pyridyl)-9H-fluorene-2-boronic Acid: Similar structure but with the pyridyl group in a different position, which can influence its chemical properties.
Uniqueness
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is unique due to the combination of its fluorene backbone, pyridyl substituent, and boronic acid functional group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various chemical and industrial applications.
特性
分子式 |
C20H18BNO2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
(9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3 |
InChIキー |
ISFIZBGNEHUOJI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



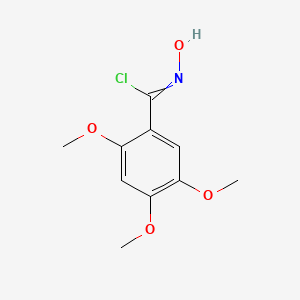
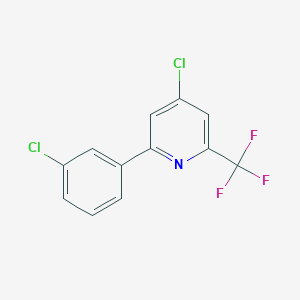
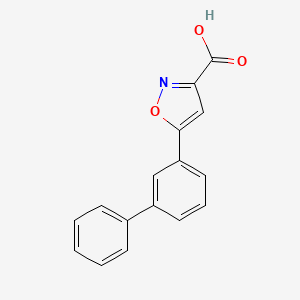

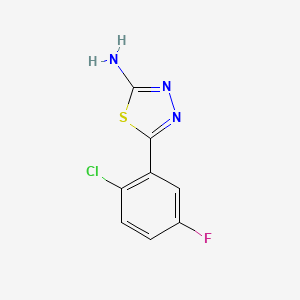

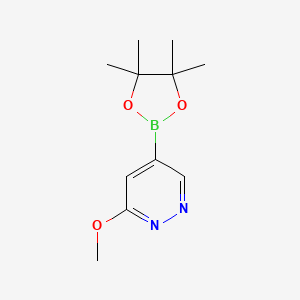
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)

